molecular formula C22H21F2N5O2 B10867571 7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847572-56-9

7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10867571
CAS No.: 847572-56-9
M. Wt: 425.4 g/mol
InChI Key: HCJARKTXQDQOHH-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorobenzyl and fluorophenyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the fluorobenzyl and fluorophenyl groups. Common reagents used in the synthesis include fluorobenzyl bromide, fluorophenyl ethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. This dual substitution pattern distinguishes it from other similar compounds and may enhance its effectiveness in specific applications.

Properties

CAS No.

847572-56-9

Molecular Formula

C22H21F2N5O2

Molecular Weight

425.4 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H21F2N5O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-9-17(24)10-6-15)21(26-19)25-12-11-14-3-7-16(23)8-4-14/h3-10H,11-13H2,1-2H3,(H,25,26)

InChI Key

HCJARKTXQDQOHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Origin of Product

United States

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